An In-depth Technical Guide to 1-Boc-piperidine-3-acetic acid
An In-depth Technical Guide to 1-Boc-piperidine-3-acetic acid
This technical guide provides a comprehensive overview of 1-Boc-piperidine-3-acetic acid, a versatile building block in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
General Information
1-Boc-piperidine-3-acetic acid is a derivative of piperidine, a common scaffold in many biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and utility in multi-step organic syntheses.[1][2] This compound is chiral and exists as a racemic mixture or as individual (R) and (S) enantiomers. These chiral variants are crucial for the development of stereospecific pharmaceuticals.
Table 1: Chemical Abstract Service (CAS) Numbers
| Compound Name | CAS Number |
| 1-Boc-piperidine-3-acetic acid (racemic) | 183483-09-2[3][4], 143900-44-1[5] |
| (R)-(1-Boc-piperidin-3-yl)acetic acid | 912940-89-7[1] |
| (S)-(1-Boc-piperidin-3-yl)acetic acid | 941289-27-6[2][6][7] |
Physicochemical Properties
The physical and chemical properties of 1-Boc-piperidine-3-acetic acid are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][4] |
| Molecular Weight | 243.3 g/mol | [1][2][4] |
| Appearance | White to light yellow solid or powder | [1][2] |
| Purity | ≥ 95-98% (typically analyzed by HPLC) | [1][2][4] |
| Storage Conditions | 0-8°C | [1][2] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; sparingly soluble in water. | [8] |
Synthesis and Experimental Protocols
The synthesis of 1-Boc-piperidine-3-acetic acid and its derivatives is a multi-step process that often starts from readily available precursors like 3-hydroxypyridine or L-glutamic acid.[9] A general synthetic strategy involves the formation of the piperidine ring, introduction of the acetic acid moiety, and subsequent protection of the nitrogen atom with a Boc group.
General Experimental Protocol for Boc Protection:
A common method for the introduction of the Boc protecting group onto a piperidine derivative involves the reaction with di-tert-butyl dicarbonate (Boc₂O). The following is a representative protocol based on literature procedures for the Boc protection of amine-containing compounds.[9][10]
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Dissolution: The piperidine precursor (1 equivalent) is dissolved in a suitable organic solvent (e.g., dichloromethane, methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: An appropriate base, such as triethylamine or sodium bicarbonate, is added to the solution to facilitate the reaction.
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) (typically 1.05-1.2 equivalents) is added to the reaction mixture.
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Reaction: The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild acidic solution. The aqueous phase is then extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
General Workflow for Synthesis:
The following diagram illustrates a generalized synthetic workflow for obtaining 1-Boc-piperidine-3-acetic acid from a suitable starting material.
Applications in Research and Drug Development
1-Boc-piperidine-3-acetic acid is a valuable building block in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide range of pharmaceuticals. The Boc protecting group allows for selective chemical modifications at other positions of the molecule.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Specifically, it has been utilized in the development of analgesics and anti-inflammatory drugs.[2][7]
-
Drug Discovery: The unique structure of this compound allows for the modification and optimization of drug candidates, which can lead to enhanced efficacy and reduced side effects.[1] The introduction of the piperidine moiety can improve the pharmacokinetic properties of a drug molecule.
-
Biochemical Research: This compound is employed in studies investigating enzyme interactions and receptor binding, contributing to a deeper understanding of biological processes and disease mechanisms.[1]
-
Peptide Chemistry: The Boc-protected nature of this molecule makes it a suitable component in peptide synthesis, where controlled and selective reactions are paramount.[2][7]
-
Ligand and Catalyst Synthesis: The chiral versions of this compound are used in asymmetric synthesis to create specific ligands and catalysts.[2][7]
Signaling Pathway and Drug Target Interaction:
While 1-Boc-piperidine-3-acetic acid is a building block and not an active pharmaceutical ingredient itself, it is a component of molecules that target a variety of biological pathways. The piperidine core is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The logical relationship in its application in drug discovery is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 183483-09-2|1-Boc-Piperidine-3-acetic acid|BLD Pharm [bldpharm.com]
- 4. 1-Boc-Piperidine-3-acetic acid , 95% , 183483-09-2 - CookeChem [cookechem.com]
- 5. BOC-1-Piperidine-3-Acetic Acid: Uses, Properties, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 6. (S)-1-Boc-3-Piperidine acetic acid, CAS No. 941289-27-6 - iChemical [ichemical.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chembk.com [chembk.com]
- 9. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]



